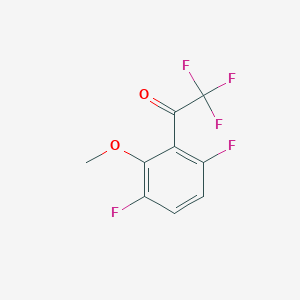
2'-Methoxy-2,2,2,3',6'-pentafluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Methoxy-2,2,2,3’,6’-pentafluoroacetophenone is an organic compound with the molecular formula C9H5F5O2 It is a derivative of acetophenone, where the phenyl ring is substituted with methoxy and pentafluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-2,2,2,3’,6’-pentafluoroacetophenone typically involves the fluorination of methoxyacetophenone derivatives. One common method is the reaction of methoxyacetophenone with pentafluorobenzene in the presence of a fluorinating agent such as potassium fluoride or ammonium fluoride. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 2’-Methoxy-2,2,2,3’,6’-pentafluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2’-Methoxy-2,2,2,3’,6’-pentafluoroacetophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2’-Methoxy-2,2,2,3’,6’-pentafluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2’-Methoxy-2,2,2,3’,6’-pentafluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its fluorine atoms enhance its reactivity and binding affinity to biological targets, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
2’,3’,4’,5’,6’-Pentafluoroacetophenone: A closely related compound with similar fluorine substitution but lacking the methoxy group.
2-Methoxyacetophenone: Similar structure but without the fluorine atoms.
2,2,2-Trifluoroacetophenone: Contains fewer fluorine atoms and lacks the methoxy group.
Uniqueness
2’-Methoxy-2,2,2,3’,6’-pentafluoroacetophenone is unique due to the combination of methoxy and pentafluoro groups, which impart distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C9H5F5O2 |
|---|---|
Peso molecular |
240.13 g/mol |
Nombre IUPAC |
1-(3,6-difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F5O2/c1-16-7-5(11)3-2-4(10)6(7)8(15)9(12,13)14/h2-3H,1H3 |
Clave InChI |
FRBFNLMSUOLCHC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1C(=O)C(F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


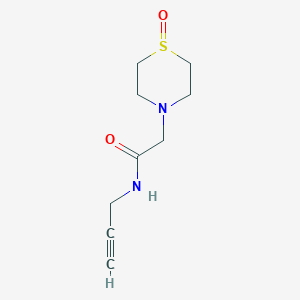
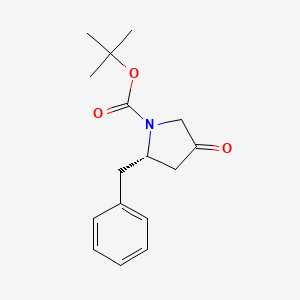
![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)
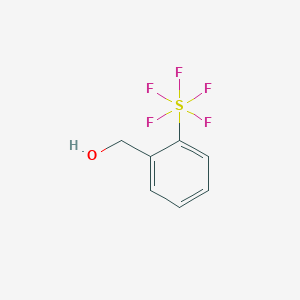
![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)

![4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)
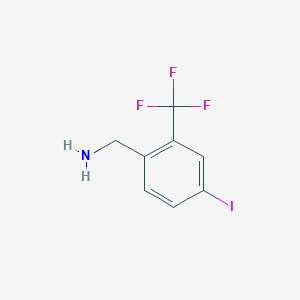

![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
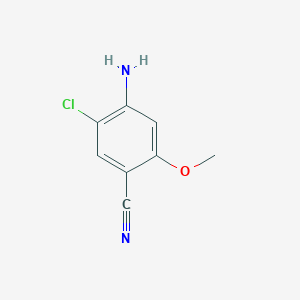
![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)

![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
